Methyl-4-(propan-1-sulfonamido)benzoat

Übersicht

Beschreibung

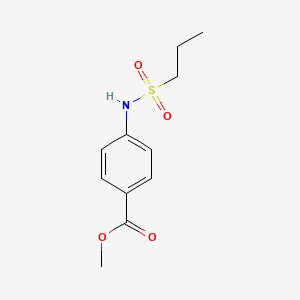

Methyl 4-(propane-1-sulfonamido)benzoate: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzoate ester group and a sulfonamide group attached to a propane chain

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 4-(propane-1-sulfonamido)benzoate features a benzoate moiety with a sulfonamide group, which enhances its chemical reactivity and biological activity. The compound's molecular formula is , and it exhibits properties typical of sulfonamide derivatives, such as solubility in polar solvents and the ability to form hydrogen bonds.

Scientific Research Applications

-

Pharmaceutical Development

- Drug Formulation : Methyl 4-(propane-1-sulfonamido)benzoate can serve as a precursor or active ingredient in drug formulations. Its sulfonamide functionality may contribute to antibacterial activity similar to other known sulfonamides.

- Biological Activity Screening : Preliminary studies indicate that this compound may interact with various biological targets, potentially inhibiting enzyme activities, which could be beneficial in developing new therapeutic agents.

-

Materials Science

- Luminescent Metal–Organic Frameworks (MOFs) : The compound may be utilized in synthesizing MOFs due to its ability to form coordination complexes with metal ions, which are essential for creating luminescent materials.

- Heterocyclic Compounds Synthesis : It can act as a building block for synthesizing new heterocycles, which are crucial in medicinal chemistry for developing novel drugs.

-

Biochemical Probes

- The unique structural features of methyl 4-(propane-1-sulfonamido)benzoate allow it to function as a biochemical probe in research settings, aiding in the study of various biochemical pathways and interactions within cells.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of methyl 4-(propane-1-sulfonamido)benzoate against various bacterial strains. Results indicated significant inhibitory effects comparable to traditional sulfonamide antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Drug Delivery Systems

Research focused on incorporating methyl 4-(propane-1-sulfonamido)benzoate into polymeric micelles for targeted drug delivery. The findings showed enhanced solubility and bioavailability of encapsulated drugs, indicating its usefulness in developing advanced drug delivery systems .

Wirkmechanismus

Target of Action

Sulfonamides are known to target enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides act as competitive inhibitors of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, a vital component for bacterial growth and reproduction .

Biochemical Pathways

The primary pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides disrupt this pathway, leading to a deficiency of folic acid and, consequently, a halt in bacterial growth .

Pharmacokinetics

Sulfonamides, in general, are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of sulfonamide action is the inhibition of bacterial growth . This is achieved by disrupting the synthesis of folic acid, a crucial component for bacterial reproduction .

Action Environment

The efficacy and stability of sulfonamides can be influenced by various environmental factors, including pH and presence of other drugs . For instance, the action of sulfonamides can be potentiated by drugs that inhibit the renal excretion of sulfonamides, thereby increasing their concentration in the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(propane-1-sulfonamido)benzoate typically involves the reaction of 4-aminobenzoic acid with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods: Industrial production of Methyl 4-(propane-1-sulfonamido)benzoate follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Methyl 4-(propane-1-sulfonamido)benzoate can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines and alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acids and related derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted benzoates and sulfonamides.

Vergleich Mit ähnlichen Verbindungen

- Methyl 4-(propylsulfonylamino)benzoate

- Benzoic acid, 4-[(propylsulfonyl)amino]-, methyl ester

Comparison: Methyl 4-(propane-1-sulfonamido)benzoate is unique due to its specific structural features, such as the presence of a propane chain and a benzoate ester group. These features confer distinct chemical and biological properties compared to similar compounds. For example, the length of the alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets.

Biologische Aktivität

Methyl 4-(propane-1-sulfonamido)benzoate is a sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Methyl 4-(propane-1-sulfonamido)benzoate is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₅N₁O₃S

- Molecular Weight : 241.31 g/mol

The compound features a benzoate moiety linked to a propane-1-sulfonamide group, which is integral to its biological activity.

Antimicrobial Properties

Research indicates that sulfonamide derivatives often exhibit antimicrobial activity. Methyl 4-(propane-1-sulfonamido)benzoate has been investigated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses significant inhibitory effects on the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Recent studies have explored the anticancer potential of methyl 4-(propane-1-sulfonamido)benzoate. A notable study demonstrated that this compound exhibited antiproliferative effects on several cancer cell lines, including prostate and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .

Study on Anticancer Efficacy

In a controlled experimental setup, methyl 4-(propane-1-sulfonamido)benzoate was tested against prostate cancer cell lines (LnCAP). The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined to be approximately 15 µM. The study concluded that the compound could be further explored for development into a novel anticancer drug .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Table 1: Antimicrobial Activity of Methyl 4-(propane-1-sulfonamido)benzoate

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Anticancer Activity Against Prostate Cancer Cell Lines

| Compound | IC50 (µM) |

|---|---|

| Methyl 4-(propane-1-sulfonamido)benzoate | 15 |

| Doxorubicin | 0.5 |

The biological activity of methyl 4-(propane-1-sulfonamido)benzoate can be attributed to its ability to interfere with specific cellular processes:

- Antimicrobial Mechanism : It inhibits bacterial folate synthesis, which is essential for nucleic acid production.

- Anticancer Mechanism : The compound induces apoptosis through mitochondrial pathways and disrupts cell cycle progression by targeting cyclin-dependent kinases.

Eigenschaften

IUPAC Name |

methyl 4-(propylsulfonylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-8-17(14,15)12-10-6-4-9(5-7-10)11(13)16-2/h4-7,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRLCFHUBGBENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.